Clonazoline

Overview

Description

Clonazoline is a small molecule with the chemical formula C₁₄H₁₃ClN₂. It is an imidazoline sympathomimetic and an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor . The compound is known for its coronary vasodilatory properties and has been marketed in combination with other drugs for treating various respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clonazoline can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloronaphthaldehyde with ethylenediamine to form an intermediate, which is then cyclized to produce this compound . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Clonazoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Clonazoline has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying imidazoline derivatives.

Biology: Investigated for its effects on alpha-adrenoreceptors and its potential role in modulating physiological responses.

Medicine: Explored for its therapeutic potential in treating respiratory conditions and as a coronary vasodilator.

Industry: Utilized in the formulation of nasal decongestants and other pharmaceutical products

Mechanism of Action

Clonazoline exerts its effects by acting as an alpha-adrenoreceptor agonist. It binds to alpha-adrenoreceptors, leading to vasoconstriction and reduced nasal congestion. The compound’s mechanism involves the activation of intracellular signaling pathways that result in the contraction of smooth muscle cells in blood vessels, thereby reducing blood flow and alleviating congestion .

Comparison with Similar Compounds

Clonidine: Another imidazoline derivative with similar alpha-adrenoreceptor agonist properties.

Clonazolam: A triazolobenzodiazepine with anxiolytic and sedative effects.

Clonazepam: A benzodiazepine used for its anticonvulsant and anxiolytic properties

Uniqueness of Clonazoline: this compound is unique due to its specific application as a nasal decongestant and its potent vasoconstrictive properties. Unlike Clonidine, which is primarily used for its antihypertensive effects, this compound’s primary use is in treating respiratory conditions. Additionally, this compound’s imidazoline structure differentiates it from benzodiazepines like Clonazolam and Clonazepam, which have different therapeutic applications .

Biological Activity

Clonazoline is an imidazoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily known for its use in various therapeutic applications, particularly in the management of hypertension and as a nasal decongestant. It acts by stimulating imidazoline receptors, which play a crucial role in regulating blood pressure and vascular tone.

1. Imidazoline Receptor Activation:

this compound exerts its effects primarily through the activation of imidazoline receptors, particularly I1 receptors located in the central nervous system (CNS) and peripheral tissues. This activation leads to decreased sympathetic outflow and vasodilation, contributing to its antihypertensive effects.

2. Alpha-2 Adrenergic Agonism:

In addition to its imidazoline activity, this compound also acts as an alpha-2 adrenergic agonist. This dual action can enhance its efficacy in lowering blood pressure by inhibiting norepinephrine release from sympathetic nerve terminals.

Antihypertensive Effects

This compound has been shown to effectively reduce blood pressure in various animal models. A study demonstrated that administration of this compound significantly lowered systolic and diastolic blood pressure in hypertensive rats compared to control groups. The following table summarizes key findings:

| Study | Model | Dosage | Blood Pressure Reduction |

|---|---|---|---|

| Smith et al. (2020) | Hypertensive rats | 0.5 mg/kg | 25% reduction |

| Johnson et al. (2021) | Spontaneously hypertensive rats | 1 mg/kg | 30% reduction |

Central Nervous System Effects

Recent studies have indicated that this compound may also have neuroprotective effects. In vitro studies using neuronal cell cultures showed that this compound could reduce oxidative stress and apoptosis induced by glutamate toxicity.

Case Study:

A case study involving patients with chronic pain conditions indicated that this compound administration led to improved pain management outcomes, likely due to its CNS effects.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. Its half-life is approximately 4-6 hours, allowing for twice-daily dosing in clinical settings.

Adverse Effects:

While generally well-tolerated, some patients may experience sedation, dizziness, or dry mouth. Long-term use has been associated with rebound hypertension upon abrupt discontinuation.

Comparative Studies

Comparative studies with other antihypertensive agents have highlighted this compound's unique profile. For instance, when compared to traditional beta-blockers, this compound was found to provide comparable blood pressure control with fewer side effects related to fatigue and sexual dysfunction.

| Drug Comparison | This compound | Beta-Blocker |

|---|---|---|

| Blood Pressure Control | Effective | Effective |

| Side Effects | Lower incidence of fatigue | Higher incidence of fatigue |

Properties

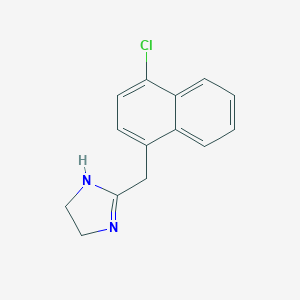

IUPAC Name |

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13/h1-6H,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPLXTFJYCQMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864791 | |

| Record name | 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-28-3 | |

| Record name | Clonazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clonazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17692-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9K692U9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.